

# 3-Cyano-4-hydroxybenzoic acid chemical structure and properties

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## Compound of Interest

Compound Name: 3-Cyano-4-hydroxybenzoic Acid

Cat. No.: B1279151

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## An In-depth Technical Guide to 3-Cyano-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3-Cyano-4-hydroxybenzoic acid**, a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. The document details its chemical structure, physicochemical properties, and proposed synthesis. Due to the limited availability of direct experimental data, this guide also presents predicted spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS) and discusses the known biological activities of the parent compound, 4-hydroxybenzoic acid, as a basis for potential future investigation. Standardized experimental protocols for synthesis and characterization are also provided to facilitate further research on this compound.

### Introduction

**3-Cyano-4-hydroxybenzoic acid** is an aromatic carboxylic acid featuring both a nitrile and a hydroxyl functional group on the benzene ring. This substitution pattern makes it an intriguing candidate for various applications, including as a building block in organic synthesis and as a potential scaffold in drug discovery. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating hydroxyl group, creates a unique

electronic environment that may impart specific chemical reactivity and biological activity. This guide aims to consolidate the available information on this compound and provide a foundation for future research and development.

## Chemical Structure and Identifiers

The chemical structure of **3-Cyano-4-hydroxybenzoic acid** is characterized by a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a cyano group, and at position 4 with a hydroxyl group.

Table 1: Chemical Identifiers for **3-Cyano-4-hydroxybenzoic acid**

Identifier	Value
IUPAC Name	3-Cyano-4-hydroxybenzoic acid[1]
CAS Number	70829-28-6[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>3</sub> [1]
SMILES	O=C(O)c1ccc(O)c(c1)C#N
InChI	InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12)[1]

## Physicochemical Properties

The physicochemical properties of **3-Cyano-4-hydroxybenzoic acid** are summarized in the table below. It is a solid at room temperature with a relatively high melting point.

Table 2: Physicochemical Properties of **3-Cyano-4-hydroxybenzoic acid**

Property	Value	Source
Molecular Weight	163.13 g/mol	[1]
Melting Point	265-266 °C	
Appearance	Solid	
pKa (predicted)	3.5 ± 0.3	
logP (predicted)	1.8	[1]

## Spectroscopic Data (Predicted and Expected)

Due to the absence of publicly available experimental spectra for **3-Cyano-4-hydroxybenzoic acid**, this section provides predicted data based on its chemical structure and general spectroscopic principles.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The predicted <sup>1</sup>H NMR spectrum in a solvent like DMSO-d<sub>6</sub> would show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts for **3-Cyano-4-hydroxybenzoic acid**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.2	d	~2
H-5	~7.1	d	~8
H-6	~8.0	dd	~8, 2
-OH	Variable	br s	-
-COOH	Variable	br s	-

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The predicted  $^{13}\text{C}$  NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **3-Cyano-4-hydroxybenzoic acid**

Carbon	Predicted Chemical Shift (ppm)
C-1 (COOH)	~166
C-2	~135
C-3 (C-CN)	~105
C-4 (C-OH)	~160
C-5	~118
C-6	~133
C-CN	~117
C (Carboxyl)	~125

## Infrared (IR) Spectroscopy (Expected)

The IR spectrum of **3-Cyano-4-hydroxybenzoic acid** is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and nitrile functional groups.

Table 5: Expected IR Absorption Bands for **3-Cyano-4-hydroxybenzoic acid**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
O-H (hydroxyl)	3400-3200 (broad)	Stretching vibration
O-H (carboxylic acid)	3300-2500 (very broad)	Stretching vibration
C-H (aromatic)	3100-3000	Stretching vibration
C≡N (nitrile)	2240-2220	Stretching vibration
C=O (carboxylic acid)	1710-1680	Stretching vibration
C=C (aromatic)	1600, 1500, 1450	Ring stretching vibrations
C-O	1320-1210	Stretching vibration
O-H (bend)	1440-1395	In-plane bending

## Mass Spectrometry (MS) (Predicted Fragmentation)

In an electron ionization mass spectrum, **3-Cyano-4-hydroxybenzoic acid** (MW = 163.13) would be expected to show a molecular ion peak at  $m/z$  163. The fragmentation pattern would likely involve the loss of small, stable molecules.

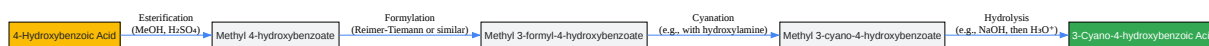
Table 6: Predicted Mass Spectrometry Fragmentation for **3-Cyano-4-hydroxybenzoic acid**

$m/z$	Proposed Fragment
163	$[M]^+$
146	$[M - OH]^+$
118	$[M - COOH]^+$
90	$[M - COOH - HCN]^+$

## Synthesis

A detailed experimental protocol for the synthesis of **3-Cyano-4-hydroxybenzoic acid** is not readily available in the literature. However, based on the synthesis of its methyl ester, a

plausible route involves the formylation of 4-hydroxybenzoic acid, followed by conversion of the formyl group to a nitrile.



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Caption: Proposed synthetic workflow for **3-Cyano-4-hydroxybenzoic acid**.

## Biological Activity (Inferred from Related Compounds)

Direct experimental data on the biological activity of **3-Cyano-4-hydroxybenzoic acid** is currently unavailable. However, the parent compound, 4-hydroxybenzoic acid, and its derivatives have been studied for various biological effects. These studies can provide a basis for hypothesizing the potential activities of the 3-cyano derivative.

4-Hydroxybenzoic acid and its derivatives are known to possess antimicrobial and antioxidant properties.[2] Some studies have also explored their potential as anticancer agents.[3] For example, certain hydroxybenzoic acid derivatives have been shown to induce apoptosis in cancer cells.[4]

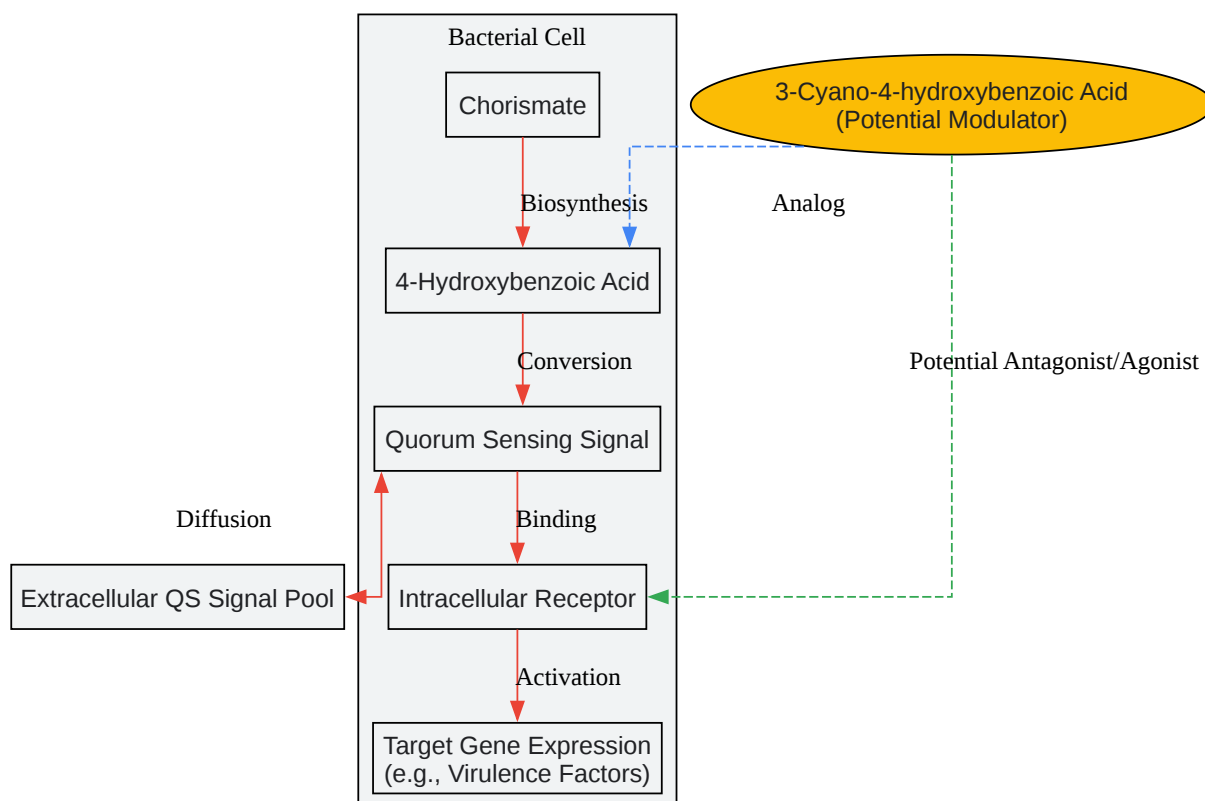
A significant area of research for 4-hydroxybenzoic acid is its role as a signaling molecule in bacteria, particularly in quorum sensing.[5] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

Given this background, **3-Cyano-4-hydroxybenzoic acid** could potentially exhibit similar or modified biological activities. The introduction of the cyano group may alter its electronic properties and steric profile, potentially leading to different interactions with biological targets.

## Potential Signaling Pathway Involvement

Based on the known role of 4-hydroxybenzoic acid in bacterial quorum sensing, it is plausible that **3-Cyano-4-hydroxybenzoic acid** could interfere with or modulate this pathway. In some

bacteria, 4-hydroxybenzoic acid acts as a precursor to the synthesis of quorum sensing molecules.



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Caption: Potential modulation of a bacterial quorum sensing pathway by **3-Cyano-4-hydroxybenzoic acid**.

## Experimental Protocols

This section provides generalized experimental protocols that can be adapted for the synthesis and characterization of **3-Cyano-4-hydroxybenzoic acid**.

## Proposed Synthesis of 3-Cyano-4-hydroxybenzoic Acid

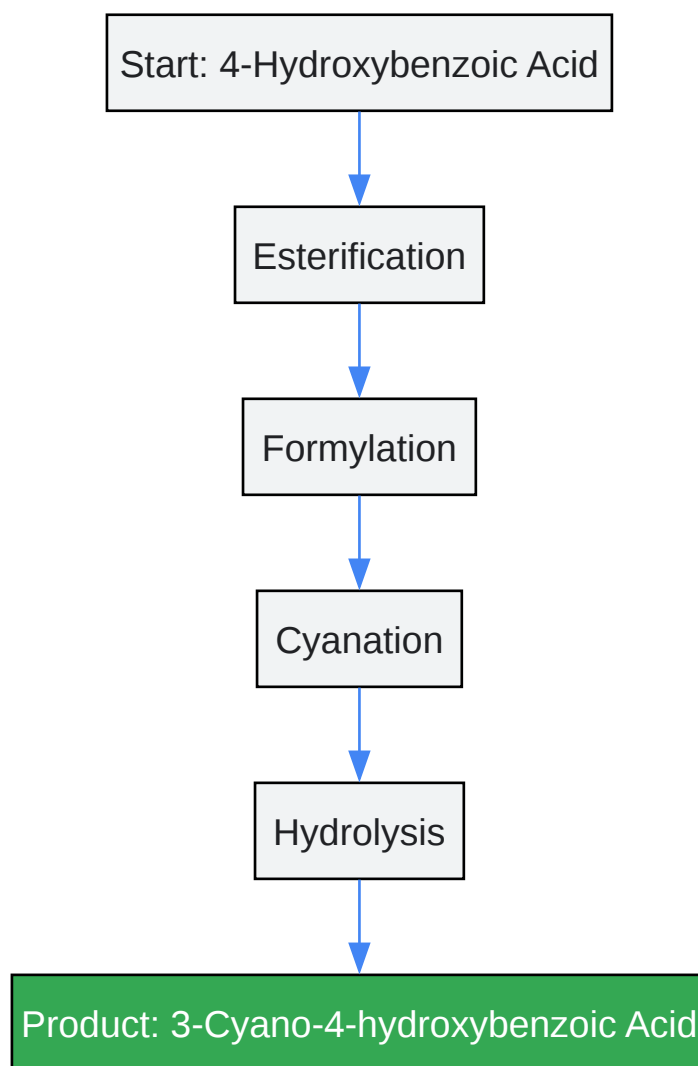
This protocol is a proposed method and has not been experimentally validated.

- Esterification of 4-Hydroxybenzoic Acid:
  - Dissolve 4-hydroxybenzoic acid in methanol.
  - Add a catalytic amount of concentrated sulfuric acid.
  - Reflux the mixture for 4-6 hours.
  - Neutralize the reaction mixture and extract the methyl 4-hydroxybenzoate with an organic solvent.
  - Purify the product by recrystallization or column chromatography.
- Formylation of Methyl 4-hydroxybenzoate:
  - Perform a Reimer-Tiemann reaction by dissolving methyl 4-hydroxybenzoate in a solution of sodium hydroxide.
  - Add chloroform dropwise while maintaining the temperature.
  - Reflux the mixture for 1-2 hours.
  - Acidify the reaction mixture and extract the methyl 3-formyl-4-hydroxybenzoate.
- Conversion to Nitrile:
  - React the methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride in a suitable solvent to form the oxime.
  - Dehydrate the oxime using a reagent like acetic anhydride to yield methyl 3-cyano-4-hydroxybenzoate.



- Hydrolysis to **3-Cyano-4-hydroxybenzoic Acid**:

- Hydrolyze the methyl ester using an aqueous solution of sodium hydroxide under reflux.
- Acidify the reaction mixture with hydrochloric acid to precipitate the **3-Cyano-4-hydroxybenzoic acid**.
- Filter, wash with cold water, and dry the final product.



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Caption: Flowchart of the proposed synthesis protocol.

## Characterization Methods

- Melting Point Determination:
  - A small amount of the dried, powdered sample is packed into a capillary tube.
  - The capillary tube is placed in a melting point apparatus.
  - The temperature is raised slowly (1-2 °C/min) near the expected melting point.
  - The temperature range from the first appearance of liquid to complete melting is recorded.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:
  - Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ).
  - Transfer the solution to an NMR tube.
  - Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
- FTIR Spectroscopy:
  - Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
  - Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal.
  - Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry:
  - Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

- Acquire the mass spectrum in the desired mass range.

## Conclusion

**3-Cyano-4-hydroxybenzoic acid** is a compound with potential for further exploration in various fields of chemistry and drug discovery. While experimental data on this specific molecule is scarce, this guide provides a comprehensive starting point for researchers by summarizing its known properties, presenting predicted spectroscopic data, and outlining potential synthetic and characterization methodologies. The inferred biological activities based on related compounds suggest that investigations into its antimicrobial, anticancer, and quorum sensing modulatory effects could be fruitful areas of future research. The protocols and data presented herein are intended to facilitate and encourage such investigations.

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